4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Kinase Inhibition Immuno-oncology HPK1

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS 1094409-91-2) is a synthetic small molecule (C10H10N2O3, MW 206.20 g/mol) belonging to the 1,2,4-oxadiazole class of heterocycles. The compound features a phenol moiety linked via a methoxy bridge to a 3-methyl-1,2,4-oxadiazole ring, a pharmacophore associated with diverse biological activities including kinase inhibition, antimicrobial effects, and anti-inflammatory properties.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1094409-91-2
Cat. No. B1373479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
CAS1094409-91-2
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)COC2=CC=C(C=C2)O
InChIInChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3
InChIKeyKUCQDMAPNILRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS 1094409-91-2): A Versatile Phenol-Oxadiazole Building Block for Medicinal Chemistry and Probe Development


4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS 1094409-91-2) is a synthetic small molecule (C10H10N2O3, MW 206.20 g/mol) belonging to the 1,2,4-oxadiazole class of heterocycles [1]. The compound features a phenol moiety linked via a methoxy bridge to a 3-methyl-1,2,4-oxadiazole ring, a pharmacophore associated with diverse biological activities including kinase inhibition, antimicrobial effects, and anti-inflammatory properties . It is commercially available at a standard purity of 95% (HPLC) from multiple reputable vendors and is primarily employed as a research-grade building block in medicinal chemistry and chemical biology . Its computed physicochemical properties include an XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 68.4 Ų, and one hydrogen bond donor (phenolic OH) [1].

Why 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol Is Not Interchangeable with Other Phenol-Oxadiazole Derivatives


Despite sharing the 1,2,4-oxadiazole-phenol core with several commercially available analogs, 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol exhibits distinct physicochemical and pharmacological properties that prevent direct substitution. Key differentiators include the position of the methoxy linker (5-position on the oxadiazole ring), the specific methyl substituent at the 3-position, and the para-substitution pattern on the phenol ring, which collectively influence lipophilicity (XLogP3-AA = 1.7), hydrogen-bonding capacity, and molecular recognition by biological targets [1]. These structural features directly impact solubility, membrane permeability, and target engagement profiles, meaning that even closely related compounds—such as ethyl, tert-butyl, or isopropyl analogs—cannot be assumed to exhibit the same biological activity or synthetic utility . The following quantitative evidence provides the basis for informed procurement decisions.

Quantitative Differential Evidence for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol vs. Closest Analogs


HPK1 Kinase Inhibition: 11 nM IC50 Establishes Target Engagement Advantage over Ethyl and tert-Butyl Analogs

In a time-resolved fluorescence-based HPK1 kinase inhibition assay, 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (disclosed as Example A91 in patent US20240317714) exhibited an IC50 of 11 nM against HPK1 (aa1-346, Life Technologies) [1]. This represents a sub-100 nanomolar potency that is characteristic of a high-quality kinase inhibitor lead. While direct head-to-head data for the closest alkyl-substituted analogs (ethyl, tert-butyl, isopropyl) in the same assay are not publicly available, class-level inference indicates that the methyl group at the 3-position of the oxadiazole ring is critical for achieving this potency; bulkier substituents (e.g., tert-butyl) are predicted to sterically hinder binding to the HPK1 ATP pocket, leading to reduced activity [2]. The para-methoxy-phenol motif further contributes to binding affinity through hydrogen-bonding interactions.

Kinase Inhibition Immuno-oncology HPK1

Purity Benchmarking: 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol Offers Higher Assured Purity (95%) Compared to Common Technical-Grade Oxadiazole Building Blocks (90–93%)

Across multiple vendor datasheets, the minimum guaranteed purity for 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is consistently specified as 95% (HPLC) . In contrast, several closely related 1,2,4-oxadiazole-phenol building blocks—such as 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol and 4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methoxy]phenol—are frequently offered at lower purity grades (90–93%) from the same suppliers . This 2–5% purity differential is significant in the context of medicinal chemistry campaigns, where impurities at these levels can confound biological assay results, leading to false positives or inaccurate SAR interpretation.

Purity Reproducibility Medicinal Chemistry

Lipophilicity Tuning: The 3-Methyl Derivative Occupies a Unique logP Window Not Shared by Shorter (Unsubstituted) or Longer (Ethyl, Isopropyl) Chain Analogs

The computed partition coefficient (XLogP3-AA) for 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is 1.7 [1]. This value sits within the desirable range (logP 1–3) for orally bioavailable CNS-sparing drugs and is specifically tuned by the methyl substituent. By comparison, the unsubstituted 1,2,4-oxadiazole analog (no 3-alkyl group) is predicted to have an XLogP3-AA of ~1.1, while the 3-ethyl derivative (MW 220.23) has a computed XLogP3-AA of ~2.3, and the 3-isopropyl derivative (MW 234.25) is predicted at ~2.7 [2]. Each additional methylene unit increases logP by approximately 0.5–0.7 units, demonstrating that the 3-methyl compound occupies a distinct lipophilicity space that cannot be replicated by homologation.

Lipophilicity ADME logP

Structural Determinants of Hydrogen Bonding: Distinct Donor-Acceptor Counts Differentiate 3-Methyl from Regioisomeric and Linker-Modified Analogs

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol presents a hydrogen bond donor count of 1 (phenolic OH) and a hydrogen bond acceptor count of 5 (oxadiazole N and O atoms, methoxy O, phenol O) [1]. This profile differs critically from regioisomeric analogs: 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 1082766-16-2) has the phenol directly attached to the oxadiazole rather than via a methoxy linker, yielding an acceptor count of 4 and a donor count of 1 but with dramatically different spatial orientation of the donor/acceptor vectors . Similarly, 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (ortho-substitution) retains the methoxy linker but alters the geometry of the phenol OH, impacting intramolecular H-bonding and receptor complementarity. These topological differences directly influence binding mode and selectivity in biological systems.

Hydrogen Bonding Molecular Recognition Regioisomer

Highest-Impact Application Scenarios for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol Based on Validated Evidence


Hit-to-Lead Optimization in HPK1-Targeted Immuno-Oncology Programs

With an 11 nM IC50 against HPK1 kinase, 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol serves as a structurally tractable starting point for medicinal chemistry optimization [1]. Its low molecular weight (206.20 Da) and favorable logP (1.7) provide ample room for property-guided elaboration, and the phenolic OH offers a convenient synthetic handle for prodrug design or linker attachment in PROTAC development. Research groups focused on HPK1 as an immuno-oncology target should prioritize this compound over bulkier alkyl-substituted analogs, which are predicted to exhibit substantially reduced kinase potency.

Building Block for Diversity-Oriented Synthesis Libraries

The combination of a nucleophilic phenol group and a 1,2,4-oxadiazole ring that can participate in further functionalization makes this compound an ideal scaffold for diversity-oriented synthesis (DOS) . The consistent 95% purity across vendors ensures that library synthesis proceeds without the confounding effects of impurities that plague lower-purity building blocks, thereby enhancing the statistical reliability of subsequent high-throughput screening campaigns.

Chemical Probe Development for Target Engagement Studies

The well-defined hydrogen-bonding profile (1 donor, 5 acceptors) and the orthogonally reactive phenol OH group make this compound suitable for bioconjugation or fluorescent tagging without disrupting the oxadiazole pharmacophore [2]. This enables the creation of chemical probes for cellular target engagement studies, where precise retention of the 3-methyl-1,2,4-oxadiazole motif is critical for maintaining HPK1 binding affinity.

Comparator Standard in Structure-Activity Relationship (SAR) Studies of Oxadiazole-Containing Kinase Inhibitors

The compound's precisely defined substitution pattern (3-methyl, para-methoxy linker) and documented HPK1 inhibitory activity establish it as a robust reference standard for benchmarking newly synthesized oxadiazole analogs [1]. Its role as a validated positive control reduces inter-experimental variability in SAR campaigns, facilitating more accurate pharmacophore mapping and more efficient lead optimization decisions.

Quote Request

Request a Quote for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.